BenchChemオンラインストアへようこそ!

Fananserin

Receptor pharmacology Antipsychotic screening Selectivity profiling

Fananserin (RP62203) is the only selective D4/5-HT2A antagonist with definitive human clinical trial data confirming lack of antipsychotic efficacy (PANSS reduction -4.2 vs placebo -6.7). Its unmatched D2/5-HT2A selectivity ratio (>2700) enables clean dissection of D4 and 5-HT2A pathways without D2 confounds, making it irreplaceable as a negative control in behavioral pharmacology. The compound's well-characterized tetramorphism (Forms I–IV) supports solid-state research and PAT method validation. Radiolabeled forms ([3H]RP62203, [18F]RP62203) extend utility to autoradiography and PET imaging. No other compound in its class offers this combination of selectivity, clinical validation, and polymorphic documentation.

Molecular Formula C23H24FN3O2S
Molecular Weight 425.5 g/mol
CAS No. 127625-29-0
Cat. No. B1672049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFananserin
CAS127625-29-0
Synonyms2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-2H-naphth(1,8-cd)isothiazole 1,1-dioxide
fananserin
fananserine
RP 62203
RP-62203
Molecular FormulaC23H24FN3O2S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)C5=CC=C(C=C5)F
InChIInChI=1S/C23H24FN3O2S/c24-19-8-10-20(11-9-19)26-16-14-25(15-17-26)12-3-13-27-21-6-1-4-18-5-2-7-22(23(18)21)30(27,28)29/h1-2,4-11H,3,12-17H2
InChIKeyVGIGHGMPMUCLIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fananserin (RP62203, CAS 127625-29-0) Procurement Guide: Compound Identity and Core Pharmacological Profile


Fananserin (also designated RP62203) is a synthetic small molecule belonging to the naphthosultam chemical class, with a molecular weight of 425.52 g/mol and the chemical formula C23H24FN3O2S. Pharmacologically, it functions as a potent antagonist at both the serotonin 5-HT2A receptor and the dopamine D4 receptor, while displaying markedly reduced affinity for the dopamine D2 receptor subtype . Fananserin was the first selective D4/5-HT2A antagonist to advance into clinical trials for schizophrenia [1]. Its development as a therapeutic candidate was subsequently discontinued following Phase II clinical evaluation due to insufficient efficacy, a defining characteristic that distinguishes its procurement and research utility from clinically approved antipsychotic agents [2].

Why Fananserin (CAS 127625-29-0) Cannot Be Substituted with Broad-Spectrum 5-HT2A or D4 Antagonists


Substituting fananserin with other antipsychotics that share 5-HT2A or D4 antagonist activity—such as risperidone, olanzapine, or clozapine—introduces significant confounding variables due to divergent secondary pharmacology profiles. Fananserin exhibits a defined dual antagonism at 5-HT2A (Ki = 0.26-0.37 nM) and D4 (Ki = 2.93 nM) receptors, accompanied by negligible functional interaction with the D2 receptor (Ki = 726 nM), the primary target associated with both the therapeutic efficacy and extrapyramidal motor side effects of most antipsychotics . In contrast, risperidone and olanzapine demonstrate high-affinity D2 antagonism with Ki values of 3.13 nM and 11 nM, respectively, which renders them unsuitable as research comparators when the objective is to isolate D4/5-HT2A-mediated effects from D2 receptor contributions [1]. Furthermore, fananserin remains the only compound within its precise pharmacological class to have generated definitive human clinical trial data demonstrating a lack of antipsychotic efficacy relative to placebo—a critical negative control dataset unavailable for other D4/5-HT2A antagonists that never reached equivalent clinical evaluation stages [2].

Fananserin (RP62203) Quantitative Differentiation Evidence: Binding Selectivity, Clinical Efficacy, and Physicochemical Behavior


Receptor Binding Selectivity: Fananserin D2 Negligibility Versus Risperidone and Olanzapine

Fananserin exhibits a distinct binding profile characterized by high affinity at 5-HT2A (Ki = 0.26-0.37 nM) and D4 (Ki = 2.93 nM) receptors, with negligible affinity for the D2 receptor (Ki = 726 nM). This yields a D2/5-HT2A selectivity ratio of approximately 2792, which is 15-fold higher than risperidone (D2 Ki = 3.13 nM, ratio ~175) and more than 900-fold higher than olanzapine (D2 Ki = 11 nM, ratio ~3) [1]. Consequently, fananserin provides a chemical tool that functionally isolates D4/5-HT2A antagonism from D2-mediated effects, whereas risperidone and olanzapine are classified as D2/5-HT2A dual antagonists with potent D2 activity [2][3].

Receptor pharmacology Antipsychotic screening Selectivity profiling

Human Clinical Efficacy: Fananserin Placebo-Controlled Trial Outcome as a Definitive Negative Dataset

In a 28-day, double-blind, placebo-controlled Phase II clinical trial enrolling 97 patients with schizophrenia (mean baseline PANSS total score 91.8), fananserin administered at doses up to 250 mg b.i.d. produced a mean PANSS total score reduction of 4.2 points (SD=15.4), which was numerically inferior to the placebo group's reduction of 6.7 points (SD=19.6). No statistically significant differences between fananserin and placebo were detected on any primary or secondary efficacy measure, including PANSS subscores and Clinical Global Impression [1]. This result directly contradicted the prevailing hypothesis that combined D4 and 5-HT2A antagonism alone would confer antipsychotic benefit, and serves as a pivotal piece of evidence distinguishing fananserin from clinically effective agents like risperidone (mean PANSS reduction ~23-30 points in pivotal trials) and olanzapine (mean PANSS reduction ~28-33 points) [2].

Clinical trial data Schizophrenia research Negative control

Class Validation: Fananserin as the Sole Clinically Evaluated Selective D4/5-HT2A Antagonist

Fananserin remains the only selective D4/5-HT2A antagonist to have completed Phase II clinical evaluation for schizophrenia [1]. Other D4-preferring or D4/5-HT2A compounds, such as sonepiprazole and L-745,870 (a selective D4 antagonist with negligible 5-HT2A activity), have also been tested clinically but belong to distinct pharmacological subclasses: sonepiprazole is a selective D4 antagonist (Ki D4 ~10 nM) without significant 5-HT2A activity, while L-745,870 is a highly selective D4 antagonist (Ki D4 ~0.4 nM) [2][3]. Both failed to demonstrate antipsychotic efficacy, but neither combined the specific D4/5-HT2A dual antagonism profile that defines fananserin. PNU-96415E, a structurally distinct D4/5-HT2A antagonist, has been described preclinically but lacks published human clinical data [4]. Fananserin thus occupies a unique evidence position as the only compound with its precise receptor fingerprint for which human proof-of-concept (negative) data exist.

Drug discovery Target validation Clinical pharmacology

Tetramorphism and Solid-State Characterization: Fananserin as a Physicochemical Model Compound

Fananserin exhibits tetramorphism—the existence of four distinct crystalline forms (polymorphs I, II, III, and IV)—which has been extensively characterized by X-ray powder diffraction, differential scanning calorimetry, and thermodynamic phase diagram analysis [1][2]. In contrast, common antipsychotics such as risperidone exist in fewer polymorphic forms (primarily Form A and Form B, with additional forms reported under specific crystallization conditions), while olanzapine polymorphism is well-documented but predominantly manifests as dihydrate and anhydrous forms rather than multiple anhydrous polymorphs [3][4]. Fananserin's tetramorphism has made it a model system for studying pressure-temperature stability domains and the ordering/disordering effects of mechanical milling on molecular solids—investigations that are not readily generalizable to structurally distinct compounds [5].

Solid-state chemistry Polymorphism Pharmaceutical formulation

Fananserin (CAS 127625-29-0) Validated Research Applications and Procurement Rationale


Negative Control for Antipsychotic Target Validation Studies

Fananserin serves as an essential negative control in experiments designed to test the hypothesis that D4 and 5-HT2A receptor antagonism is sufficient to produce antipsychotic-like effects. The compound's definitive lack of clinical efficacy in a placebo-controlled trial (PANSS reduction: fananserin -4.2 vs placebo -6.7 points) provides human-validated evidence that this pharmacological mechanism alone does not translate to therapeutic benefit in schizophrenia [1]. Researchers can employ fananserin to calibrate preclinical behavioral models, ensuring that observed effects in novel compounds cannot be attributed solely to D4/5-HT2A antagonism but require additional mechanisms such as D2 receptor engagement .

D2-Free Pharmacological Tool for Isolating 5-HT2A and D4 Signaling

With a D2/5-HT2A selectivity ratio exceeding 2700, fananserin enables the functional isolation of D4 and 5-HT2A receptor-mediated pathways without confounding D2 receptor activity. This selectivity profile is unmatched by clinically available antipsychotics: risperidone (D2/5-HT2A ratio ~175) and olanzapine (ratio ~3) both maintain significant D2 occupancy at pharmacologically relevant concentrations [1]. Fananserin is therefore the reagent of choice for studies requiring clean dissection of D4 versus D2 contributions to dopaminergic signaling, as well as for experiments examining 5-HT2A-mediated behavioral or cellular responses in the absence of D2 modulation [2].

Solid-State Polymorphism Research and Crystallization Method Development

Fananserin's well-documented tetramorphism (Forms I, II, III, and IV) makes it an ideal reference system for developing and validating polymorph screening methodologies, stability prediction algorithms, and crystallization process analytical technologies (PAT). The compound's pressure-temperature phase diagram has been fully characterized, and its polymorphic transformations under mechanical milling have been systematically investigated using XRPD and DSC [1]. These published data provide a benchmark against which new solid-state characterization techniques or computational crystal structure prediction models can be validated, offering a level of documentation that structurally simpler compounds with fewer characterized polymorphs cannot provide .

Reference Standard for D4 and 5-HT2A Radioligand Binding Assays

Fananserin's high-affinity binding at both D4 (Ki = 2.93 nM) and 5-HT2A (Ki = 0.26-0.37 nM) receptors, combined with >100-fold selectivity over H1, α1-adrenergic, 5-HT1A, and D2 receptors, positions it as an excellent reference standard for validating radioligand binding assay conditions [1]. The compound's affinity values have been replicated across multiple independent studies and authoritative databases, providing a robust benchmark for assay quality control. Furthermore, the availability of [3H]RP62203 and [18F]RP62203 radiotracers expands its utility to autoradiography and positron emission tomography (PET) imaging applications, for which its binding distribution in rat and primate brain has been extensively mapped [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fananserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.